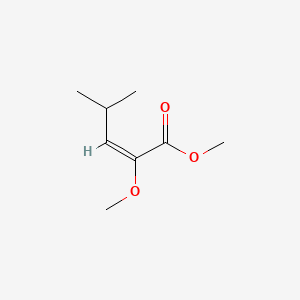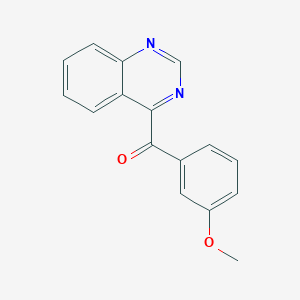
Methanone, (3-methoxyphenyl)-4-quinazolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-methoxyphenyl)-4-quinazolinyl- is a chemical compound that belongs to the class of quinazolinyl methanones. This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a quinazolinyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methoxyphenyl)-4-quinazolinyl- typically involves the reaction of 3-methoxybenzoyl chloride with 4-aminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, (3-methoxyphenyl)-4-quinazolinyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize the risk of contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3-methoxyphenyl)-4-quinazolinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, methanol derivatives, and various substituted quinazolinyl compounds.
Applications De Recherche Scientifique
Methanone, (3-methoxyphenyl)-4-quinazolinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (3-methoxyphenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methanone, (3-methoxyphenyl)-4-quinazolinyl- can be compared with other similar compounds, such as:
(3-methoxyphenyl)methanone: This compound lacks the quinazolinyl moiety and has different chemical properties and applications.
(4-methoxyphenyl)methanone: The position of the methoxy group is different, leading to variations in reactivity and biological activity.
Quinazolinone derivatives: These compounds share the quinazolinyl moiety but differ in the substituents attached to the core structure.
The uniqueness of Methanone, (3-methoxyphenyl)-4-quinazolinyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55276-51-2 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C16H12N2O2/c1-20-12-6-4-5-11(9-12)16(19)15-13-7-2-3-8-14(13)17-10-18-15/h2-10H,1H3 |
Clé InChI |
HLWBFIBWARGZBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)

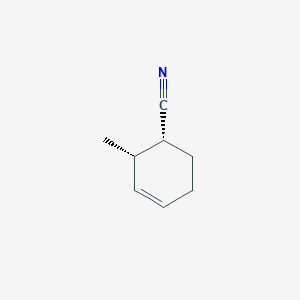
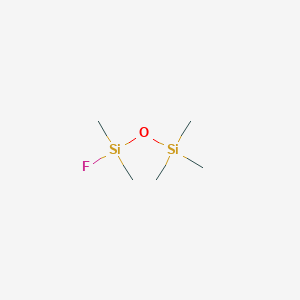

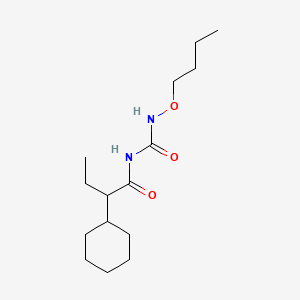
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
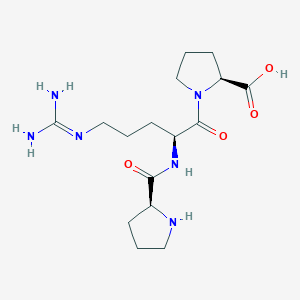
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
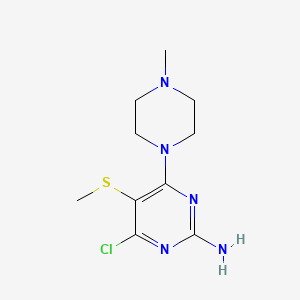
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)

